

# Ampelopsin G: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

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## Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B15592986*

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## Introduction

**Ampelopsin G**, also widely known as Dihydromyricetin (DHM), is a naturally occurring flavanone found in high concentrations in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea), as well as in the Japanese raisin tree (Hovenia dulcis).[1] With a rich history in traditional Chinese, Korean, and Japanese medicine for treating a variety of ailments, **Ampelopsin G** has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for assessing its activity, and a focus on its modulation of key cellular signaling pathways.

## Physicochemical Properties of Ampelopsin G

**Ampelopsin G** is a white to off-white crystalline powder.[2] Its chemical structure features a flavanone backbone with multiple hydroxyl groups, contributing to its potent antioxidant properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ampelopsin G**

Property	Value	Reference(s)
Synonyms	Dihydromyricetin (DHM), Ampeloptin	[1]
CAS Number	27200-12-0	[2]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>8</sub>	[1]
Molecular Weight	320.25 g/mol	[1]
Melting Point	239-241 °C	[2]
Appearance	White to off-white crystalline powder	[2]
Solubility	Poorly soluble in water (~0.2 mg/mL at 25°C); Soluble in hot water, ethanol, and DMSO (≥5 mg/mL)	[3]
Purity	Typically ≥98% (HPLC)	[2]
UV-Vis Absorption (λ <sub>max</sub> )	207-208 nm, 289-291 nm	[3][4]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Ampelopsin G** is heavily reliant on NMR spectroscopy.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz): The proton NMR spectrum of **Ampelopsin G** typically shows characteristic signals for the flavonoid structure. Key chemical shifts (δ) are observed at approximately 11.90 ppm (s, 1H, 5-OH), 10.82 ppm (s, 1H, 7-OH), 8.91 ppm (s, 2H, 3',5'-OH), 8.22 ppm (s, 1H, 4'-OH), 6.39 ppm (s, 2H, H-2', H-6'), 5.90 ppm (d, J=2.1 Hz, 1H, H-8), 5.86 ppm (d, J=2.1 Hz, 1H, H-6), 5.76 ppm (d, J=6.2 Hz, 1H, 3-OH), 4.90 ppm (d, J=10.9 Hz, 1H, H-2), and 4.41 ppm (dd, J=10.9, 6.2 Hz, 1H, H-3).

<sup>13</sup>C NMR Spectral Data: The carbon NMR spectrum provides direct information about the carbon skeleton. The assignments for **Ampelopsin G** are detailed in Table 2.[1]

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Ampelopsin G**

Carbon Position	Chemical Shift ( $\delta$ , ppm) in $\text{d}_6$ -DMSO	Chemical Shift ( $\delta$ , ppm) in $\text{d}_4$ -Methanol	Chemical Shift ( $\delta$ , ppm) in $\text{d}_5$ -Pyridine
2	83.1	85.8	85.1
3	71.7	73.8	73.0
4	197.5	198.8	198.0
5	163.5	165.2	164.5
6	95.8	97.5	97.0
7	167.0	168.9	168.1
8	94.9	96.6	96.2
9	162.5	164.3	163.4
10	100.9	102.3	101.5
1'	129.5	131.2	130.4
2'	106.9	108.6	108.0
3'	145.4	147.1	146.4
4'	133.2	134.8	134.0
5'	145.4	147.1	146.4
6'	106.9	108.6	108.0

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Ampelopsin G** displays characteristic absorption bands corresponding to its functional groups. A strong, broad absorption peak is typically observed around  $3288\text{ cm}^{-1}$ , which is assigned to the stretching vibrations of the multiple hydroxyl (-OH) groups on the benzene rings.[5] Peaks at approximately  $1641\text{ cm}^{-1}$  and  $1339\text{ cm}^{-1}$  are attributed to the C=O stretching and C-OH bending vibrations, respectively.[5] An enhancement in the peak

intensity around  $1170\text{ cm}^{-1}$  corresponds to the C-O stretching vibrations of the phenolic hydroxyl groups.[2]

## UV-Visible (UV-Vis) Spectroscopy

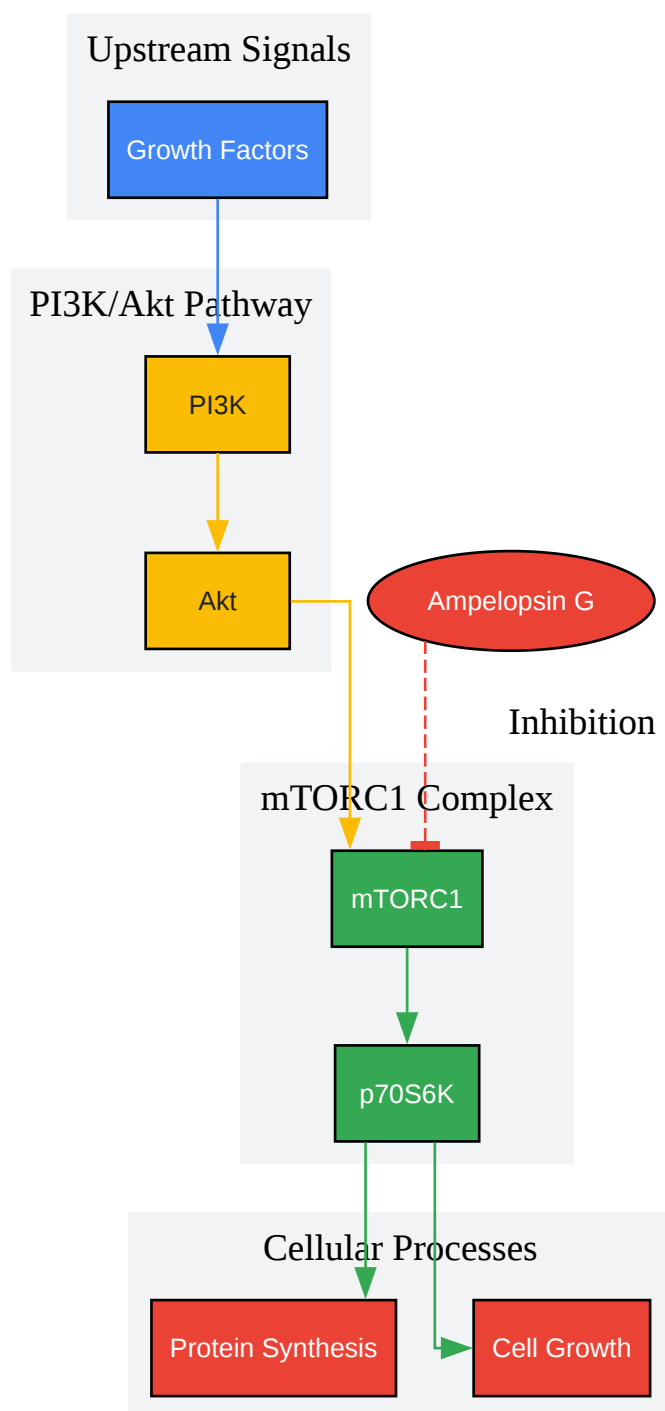
In methanol or ethanol, the UV-Vis spectrum of **Ampelopsin G** exhibits two main absorption maxima.[3][4] The first peak, appearing around 207-208 nm, and the second, more characteristic peak for flavonoids, at approximately 289-291 nm.[3][4] This absorption profile is a hallmark of the flavanone structure, corresponding to the benzoyl and cinnamoyl systems within the molecule.

## Key Biological Activities and Signaling Pathways

**Ampelopsin G** modulates several critical signaling pathways implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions.

### mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.[6] **Ampelopsin G** has been shown to suppress the AKT-mTOR pathway, leading to reduced phosphorylation of downstream targets like p70S6K.[7] This inhibitory effect on mTOR signaling contributes to its anti-cancer and anti-aging properties.

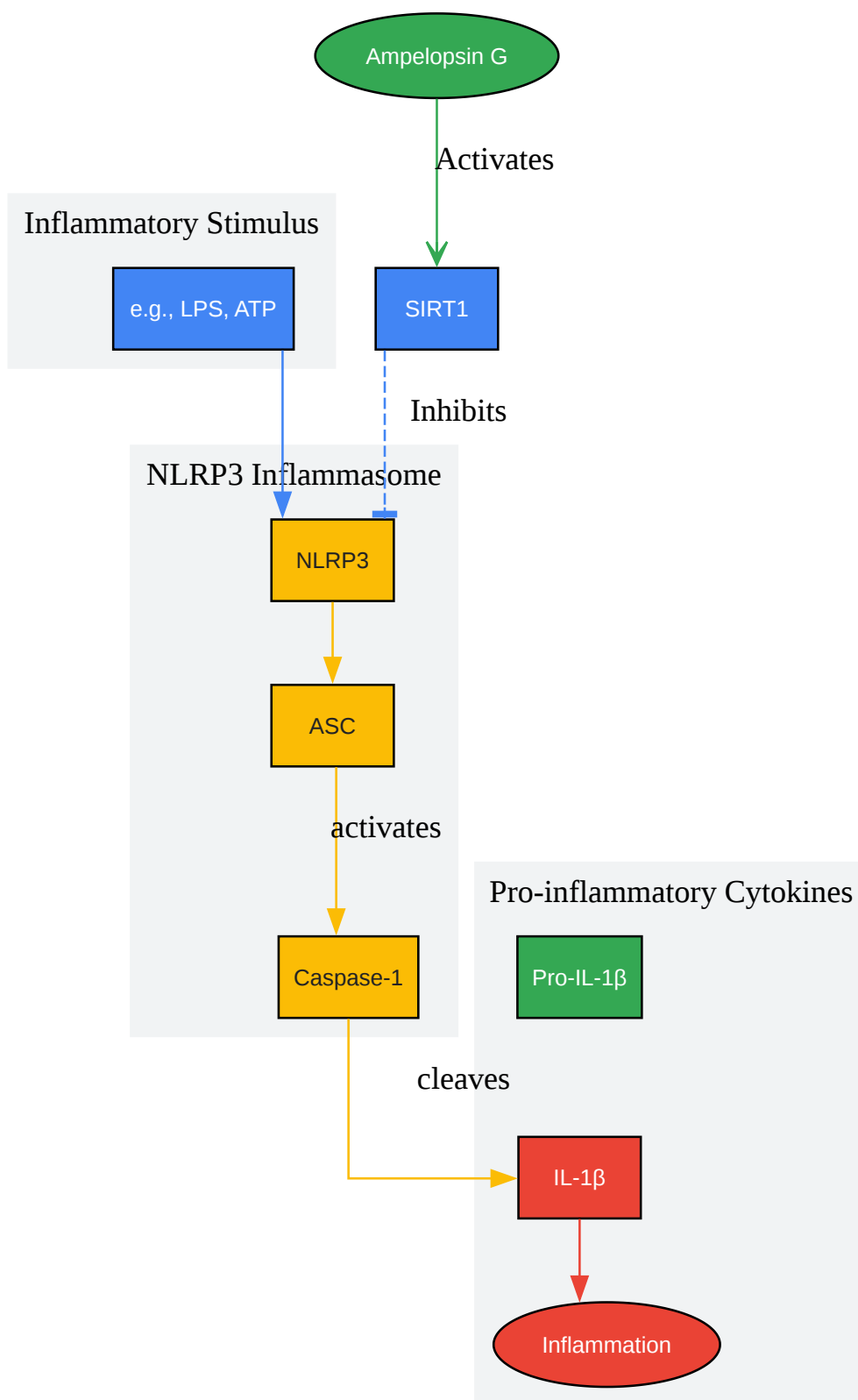


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**Ampelopsin G's** inhibition of the mTOR signaling pathway.

## SIRT1/NLRP3 Inflammasome Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. The NLRP3 inflammasome is a multi-protein complex involved in the innate immune response that, when activated, triggers the release of pro-inflammatory cytokines. Research indicates that **Ampelopsin G** can activate SIRT1, which in turn inhibits the activation of the NLRP3 inflammasome.<sup>[8]</sup> This mechanism underlies its potent anti-inflammatory effects.



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**Ampelopsin G's** regulation of the SIRT1/NLRP3 inflammasome pathway.

## Experimental Protocols

### Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
- Sample Preparation: Dissolve **Ampelopsin G** in methanol to prepare a stock solution, from which a series of dilutions are made (e.g., 10, 25, 50, 100  $\mu$ M).
- Assay Procedure:
  - In a 96-well plate, add 50  $\mu$ L of the various concentrations of **Ampelopsin G** solutions to respective wells.
  - Add 50  $\mu$ L of methanol to a control well.
  - Initiate the reaction by adding 50  $\mu$ L of the 0.1 mM DPPH solution to all wells.
  - Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:  $\% \text{ Scavenging Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with **Ampelopsin G**.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS $\bullet$ +), a blue-green chromophore.

Methodology:

- Preparation of ABTS Radical Cation (ABTS $\bullet$ +) Solution:



- Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Sample Preparation: Prepare various concentrations of **Ampelopsin G** in a suitable solvent.
- Assay Procedure:
  - To 3.995 mL of the diluted ABTS•+ solution, add 5 µL of the **Ampelopsin G** extract.
  - Mix thoroughly and allow the reaction to proceed for 30 minutes in the dark.
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:  
$$\% \text{ Scavenging Effect} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
Where  $A_{\text{control}}$  is the absorbance of the ABTS•+ solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the ABTS•+ solution with **Ampelopsin G**.

## Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on pancreatic lipase, a key enzyme in dietary fat digestion.

Methodology:

- Reagent Preparation:
  - Enzyme Solution: Prepare a solution of porcine pancreatic lipase (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0).
  - Substrate Solution: Prepare a solution of p-nitrophenyl butyrate (PNPB) in a buffer.

- Inhibitor Solution: Dissolve **Ampelopsin G** in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.
- Assay Procedure:
  - Pre-incubate the pancreatic lipase solution with various concentrations of **Ampelopsin G** (or a positive control like Orlistat) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
  - Initiate the enzymatic reaction by adding the PNPB substrate solution.
  - Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.
- Calculation: The percentage of lipase inhibition is calculated as:  $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{inhibitor}}) / A_{\text{control}}] \times 100$  Where  $A_{\text{control}}$  is the absorbance change in the absence of the inhibitor, and  $A_{\text{inhibitor}}$  is the absorbance change in the presence of **Ampelopsin G**. The  $IC_{50}$  value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined from a dose-response curve.

## Conclusion

**Ampelopsin G** (Dihydromyricetin) is a flavonoid with a well-characterized physicochemical profile and a broad spectrum of biological activities. Its ability to modulate key signaling pathways such as mTOR and SIRT1/NLRP3 inflammasome makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols detailed herein provide a foundation for the standardized evaluation of its antioxidant and enzyme inhibitory properties. As research continues to unravel its therapeutic potential, **Ampelopsin G** stands out as a promising natural compound for the development of novel health-promoting agents.

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- To cite this document: BenchChem. [Ampelopsin G: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592986#physical-and-chemical-properties-of-ampelopsin-g]

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